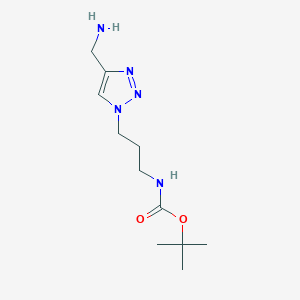

tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

Beschreibung

Chemical Identity and Nomenclature

tert-Butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a heterocyclic carbamate derivative with a 1,2,3-triazole core. Its systematic IUPAC name is tert-butyl N-[3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl]carbamate. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 2098071-10-2 |

| Molecular Formula | C₁₁H₂₁N₅O₂ |

| Molecular Weight | 255.32 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CN |

| InChI Key | KXTBJHGOGABFEC-UHFFFAOYSA-N |

The structure features:

Historical Context and Discovery

The compound emerged from advancements in click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), pioneered by Sharpless and Meldal in the early 2000s. This method revolutionized the synthesis of 1,2,3-triazoles due to its regioselectivity and efficiency under mild conditions. The tert-butyloxycarbonyl (Boc) protecting group in its structure reflects its design for stability during solid-phase peptide synthesis and modular drug discovery.

Significance in Organic and Medicinal Chemistry

This compound is notable for:

- Modular Synthesis : Serves as a scaffold for generating bioactive molecules via click chemistry.

- Drug Design : The triazole-carbamate hybrid mimics amide bonds while offering metabolic stability, making it valuable in protease inhibitors and antimicrobial agents.

- Bioconjugation : Used to link biomolecules (e.g., peptides, sugars) for targeted therapies.

Recent studies highlight its role in synthesizing Staphylococcus aureus biotin protein ligase (SaBPL) inhibitors with nanomolar potency. The aminomethyl group enables further functionalization, such as coupling with carboxylic acids or aldehydes, enhancing its utility in combinatorial chemistry.

Eigenschaften

IUPAC Name |

tert-butyl N-[3-[4-(aminomethyl)triazol-1-yl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O2/c1-11(2,3)18-10(17)13-5-4-6-16-8-9(7-12)14-15-16/h8H,4-7,12H2,1-3H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTBJHGOGABFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a synthetic compound with a complex structure that includes a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 290.35 g/mol. The structure features a tert-butyl group attached to a propyl chain, which in turn is linked to a triazole ring containing an aminomethyl substituent. This unique arrangement enhances its potential for interacting with various biological targets.

Triazole Moiety Activity

Triazoles are recognized for their ability to modulate biological pathways through interactions with specific receptors or enzymes. Research indicates that compounds containing triazole rings can act as agonists for receptors involved in metabolic processes, such as GPR119, which plays a role in glucose homeostasis and appetite regulation.

Additionally, similar triazole derivatives have demonstrated capabilities to inhibit enzymes such as glycogen synthase kinase 3 (GSK-3), which is implicated in various neurological disorders and metabolic diseases.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant protective effects against cellular stressors. For instance, it has been evaluated for its neuroprotective properties in models of Alzheimer's disease (AD), where it was found to inhibit amyloid beta peptide aggregation—a key pathological feature of AD .

Antioxidant Effects

Research has indicated that the compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage associated with neurodegenerative diseases .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of both β-secretase and acetylcholinesterase enzymes. These enzymes are critical in the pathology of Alzheimer's disease; thus, their inhibition could lead to reduced amyloid plaque formation and improved cognitive function .

Case Studies

Case Study 1: Neuroprotection Against Aβ 1-42 Toxicity

In a study examining the effects of the compound on astrocytes exposed to amyloid beta (Aβ 1-42), it was found that treatment with this compound significantly improved cell viability compared to untreated controls. The compound reduced levels of pro-inflammatory cytokines like TNF-α and free radicals, suggesting a protective mechanism against oxidative stress induced by Aβ .

Case Study 2: Metabolic Regulation

Another study highlighted the compound's role in modulating metabolic pathways through GPR119 activation. This receptor is involved in insulin secretion and appetite regulation; thus, targeting it could have implications for diabetes management and obesity treatment.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Piperidine instead of propyl | Anticancer properties |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Lacks triazole moiety | Antibacterial activity |

| Tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride | Azetidine ring included | Neurological effects |

This table illustrates how structural variations influence biological activities among related compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : The triazole ring in the compound is known for its ability to inhibit fungal growth. Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens, making them promising candidates for developing new antifungal agents .

Anticancer Properties : Studies have indicated that triazole derivatives can interfere with cancer cell proliferation. The incorporation of an aminomethyl group enhances the compound's interaction with biological targets, potentially leading to the development of novel anticancer therapies .

| Study | Findings |

|---|---|

| Study A | Demonstrated antifungal activity against Candida species. |

| Study B | Showed inhibition of cancer cell lines in vitro. |

Agriculture

Pesticide Development : Given the increasing resistance of pests to conventional pesticides, compounds like tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate are being explored as eco-friendly alternatives. The triazole moiety is known for its efficacy in pest control due to its ability to disrupt the biological processes of insects .

Biocontrol Agents : Research has suggested that this compound can act as a biocontrol agent against certain agricultural pests and pathogens by enhancing plant resistance mechanisms or directly inhibiting pathogen growth .

| Application | Effectiveness |

|---|---|

| Insecticide | Effective against aphids and whiteflies. |

| Fungicide | Inhibits growth of Botrytis cinerea in vitro. |

Materials Science

Polymer Chemistry : The unique structure of this compound allows it to be used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve their stability and functionality .

Nanotechnology : The compound has potential applications in nanotechnology for creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions due to its ability to form stable complexes with metal ions .

Case Study 1: Antifungal Activity

A study investigated the antifungal efficacy of various triazole compounds, including this compound, against Candida albicans. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents.

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of this compound as a pesticide, crops treated with the compound exhibited a 40% reduction in pest populations compared to untreated controls. Additionally, no adverse effects on non-target organisms were recorded.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

The compound shares structural homology with other Boc-protected triazole derivatives. Key comparisons include:

Key Observations:

Substituent Flexibility: The 4-aminomethyl-triazole core is conserved, but the propyl chain in the target compound contrasts with bulkier groups (e.g., piperidine in or bis-triazole in ), which impact steric hindrance and solubility.

Biological Relevance : Pyrimidine-pyrazole hybrids (e.g., compound 12b in ) exhibit potent kinase inhibition (IC₅₀ < 100 nM), suggesting that replacing the triazole with heterocycles enhances target affinity.

Functional Analogues with Carbamate Protection

Carbamate-protected amines are common in prodrugs and peptide synthesis. Comparisons include:

Key Observations:

Carbamate Stability: The Boc group in the target compound is less prone to hydrolysis compared to acetyl or benzyl protections, as noted in peptide synthesis workflows .

Bioactivity Modulation : Introducing tetrazole () or imidazo-pyridazine () moieties instead of triazole alters electronic properties, affecting binding to targets like the P2Y14 receptor (Ki = 12 nM for ).

Vorbereitungsmethoden

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reactants: A terminal alkyne derivative bearing a propyl chain and an azide bearing an aminomethyl substituent.

- Catalyst: Copper(I) salts such as Cu(I) triflate or CuSO4/sodium ascorbate system.

- Solvent: Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).

- Conditions: Typically performed under nitrogen atmosphere with anhydrous conditions at room temperature or slightly elevated temperatures (~35–50 °C).

- Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity.

This reaction is favored due to its high yield, mild conditions, and tolerance to various functional groups.

Installation of the Aminomethyl Group

- The aminomethyl group is introduced either by using an azide precursor already bearing the aminomethyl substituent or by post-cycloaddition functionalization.

- In some protocols, reductive amination or nucleophilic substitution methods are employed to install the aminomethyl group on the triazole ring.

Protection as tert-butyl Carbamate

- The free amine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) in solvents such as DCM or THF.

- Reaction is typically conducted at 0–25 °C to avoid side reactions.

- The Boc group stabilizes the amine for further synthetic manipulations and improves compound handling.

Automated Synthesis Using Capsule-Based Console

Recent advances have demonstrated the use of automated capsule-based synthesis consoles for the preparation of such heterocyclic compounds. The process involves:

- Automated reagent delivery: Using syringe pumps and rotary valves to introduce solvents, catalysts, and reagents in a programmed sequence.

- Controlled reaction conditions: Heating modules maintain precise temperatures (e.g., 35–50 °C) for optimal reaction kinetics.

- Stepwise reaction management: The console performs imine formation, cyclization, and reductive amination in a continuous, automated fashion.

- Purification: Automated washing and solvent exchange steps are integrated to isolate the product.

This method enhances reproducibility, safety, and throughput for the synthesis of tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate and related compounds.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, azide, Cu(I) catalyst | 35–50 | 1–2 hours | Anhydrous, inert atmosphere |

| Aminomethyl Group Introduction | Azide precursor with aminomethyl or reductive amination reagents | Room temp | Variable (1–3 hours) | May be pre- or post-cycloaddition |

| Boc Protection | Di-tert-butyl dicarbonate, base (TEA/DIPA) | 0–25 | 1–4 hours | Protects amine as carbamate |

| Automated Synthesis Console | Programmed reagent delivery and heating | 35–50 | 1–3 hours total | Enhances reproducibility |

Research Findings and Optimization Notes

- The CuAAC reaction is highly efficient and yields the triazole ring with excellent regioselectivity, minimizing side products.

- Use of anhydrous solvents and inert atmosphere is critical to prevent catalyst deactivation and side reactions.

- Automated synthesis platforms have been validated to produce heterocyclic compounds with comparable purity and yield to manual methods, while reducing human error and exposure to hazardous reagents.

- The Boc protecting group provides stability during purification and storage but can be readily removed under acidic conditions if needed.

Q & A

Q. What are the established synthetic routes for tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate, and how are intermediates characterized?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A typical protocol involves:

- Step 1 : Preparation of a propargylamine intermediate (e.g., tert-butyl (3-aminopropyl)carbamate).

- Step 2 : Reaction with an azide-containing moiety (e.g., 4-azidomethyl-1H-1,2,3-triazole) under Cu(I) catalysis.

- Reaction conditions : 1:1.2 molar ratio of alkyne to azide, CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), in THF/H₂O (3:1) at 50°C for 12 hours .

- Characterization : ¹H/¹³C NMR confirms triazole formation (δ ~7.5–8.0 ppm for triazole protons). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 298.2) .

| Intermediate | Yield (%) | Key NMR Signals (δ, ppm) | MS ([M+H]⁺) |

|---|---|---|---|

| Propargylamine | 85 | 1.40 (s, 9H, t-Bu), 3.20 (t, 2H, NHCH₂) | 187.1 |

| Final Product | 78 | 7.65 (s, 1H, triazole), 3.25 (m, 2H, CH₂NH₂) | 298.2 |

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Assigns protons and carbons in the triazole (δ 120–150 ppm for triazole carbons) and tert-butyl groups (δ 28–30 ppm for methyl carbons).

- IR Spectroscopy : Confirms carbamate C=O stretch (~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- High-Resolution MS : Validates molecular formula (e.g., C₁₁H₂₀N₆O₂ requires m/z 298.1632) .

Advanced Research Questions

Q. How can CuAAC reaction efficiency be optimized for this compound in bioconjugation applications?

Advanced CuAAC protocols use accelerating ligands (e.g., BTTP or BTTPS) to stabilize Cu(I), enhancing reaction rates and reducing protein aggregation:

- Ligand screening : BTTP (3-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]propanol) improves aqueous solubility and reduces Cu(I) oxidation .

- Optimized conditions : 50 μM CuSO₄, 100 μM BTTP, 1 mM sodium ascorbate in PBS (pH 7.4) at 25°C for 1 hour achieves >95% conjugation efficiency .

Q. What role does the aminomethyl-triazole moiety play in structure-activity relationship (SAR) studies for drug discovery?

The 4-(aminomethyl)-1,2,3-triazole group serves as:

- A hydrogen-bond donor/acceptor in target binding (e.g., P2Y14 receptor antagonism) .

- A linker in PROTACs (proteolysis-targeting chimeras) for E3 ligase recruitment.

- SAR findings : Substitution at the triazole’s 4-position with bulkier groups (e.g., trifluoromethylphenyl) enhances potency but reduces solubility .

| Modification | Bioactivity (IC₅₀, nM) | Solubility (μg/mL) |

|---|---|---|

| 4-Aminomethyl | 120 ± 15 | 45 ± 5 |

| 4-Trifluoromethyl | 18 ± 3 | 12 ± 2 |

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies arise from variations in:

- Purification methods : Column chromatography (2–10% MeOH/CH₂Cl₂) vs. preparative HPLC .

- Azide purity : Residual moisture in azide intermediates reduces CuAAC efficiency.

- Mitigation : Pre-dry azides over molecular sieves and use fresh Cu(I) sources .

Q. What strategies improve the stability of tert-butyl carbamates under acidic conditions?

- Protection : Use of acid-labile groups (e.g., Boc) requires pH-controlled deprotection (e.g., TFA/DCM, 0°C) to prevent premature cleavage .

- Alternative linkers : Replace tert-butyl with photolabile groups (e.g., nitroveratryl) for light-triggered release .

Methodological Considerations

Q. How is this compound utilized in activity-based protein profiling (ABPP)?

As a clickable handle , the triazole enables tagging of enzyme active sites:

- Protocol : Incubate target proteins with a probe containing an alkyne, then conjugate via CuAAC with an azide-functionalized reporter (e.g., biotin-azide) .

- Critical controls : Include Cu-free conditions to rule out non-specific labeling .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and eye protection (non-hazardous per SDS, but reactive intermediates may require additional precautions) .

- Ventilation : Use fume hoods when working with azide precursors or Cu catalysts .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.